molecular formula C32H33O10P B13854891 [6-Acetyloxy-2-bis(phenylmethoxy)phosphoryloxy-4-ethoxycarbonylcyclohex-3-en-1-yl] benzoate

[6-Acetyloxy-2-bis(phenylmethoxy)phosphoryloxy-4-ethoxycarbonylcyclohex-3-en-1-yl] benzoate

Cat. No.: B13854891
M. Wt: 608.6 g/mol
InChI Key: DRKBXWAOGGYJMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[6-Acetyloxy-2-bis(phenylmethoxy)phosphoryloxy-4-ethoxycarbonylcyclohex-3-en-1-yl] benzoate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-Acetyloxy-2-bis(phenylmethoxy)phosphoryloxy-4-ethoxycarbonylcyclohex-3-en-1-yl] benzoate involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the cyclohexene ring, followed by the introduction of the benzoate group and other functional groups. The reaction conditions often involve the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

[6-Acetyloxy-2-bis(phenylmethoxy)phosphoryloxy-4-ethoxycarbonylcyclohex-3-en-1-yl] benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of new functionalized derivatives of the original compound.

Scientific Research Applications

[6-Acetyloxy-2-bis(phenylmethoxy)phosphoryloxy-4-ethoxycarbonylcyclohex-3-en-1-yl] benzoate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [6-Acetyloxy-2-bis(phenylmethoxy)phosphoryloxy-4-ethoxycarbonylcyclohex-3-en-1-yl] benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to the desired biological or chemical effects. The pathways involved in its mechanism of action can include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to [6-Acetyloxy-2-bis(phenylmethoxy)phosphoryloxy-4-ethoxycarbonylcyclohex-3-en-1-yl] benzoate include:

  • [6-Acetyloxy-2-bis(phenylmethoxy)phosphoryloxy-4-ethoxycarbonylcyclohex-3-en-1-yl] acetate
  • [6-Acetyloxy-2-bis(phenylmethoxy)phosphoryloxy-4-ethoxycarbonylcyclohex-3-en-1-yl] propionate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, as it can serve as a versatile building block for the synthesis of novel molecules with tailored properties.

Properties

Molecular Formula

C32H33O10P

Molecular Weight

608.6 g/mol

IUPAC Name

[6-acetyloxy-2-bis(phenylmethoxy)phosphoryloxy-4-ethoxycarbonylcyclohex-3-en-1-yl] benzoate

InChI

InChI=1S/C32H33O10P/c1-3-37-31(34)27-19-28(40-23(2)33)30(41-32(35)26-17-11-6-12-18-26)29(20-27)42-43(36,38-21-24-13-7-4-8-14-24)39-22-25-15-9-5-10-16-25/h4-18,20,28-30H,3,19,21-22H2,1-2H3

InChI Key

DRKBXWAOGGYJMV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(C(C(C1)OC(=O)C)OC(=O)C2=CC=CC=C2)OP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.